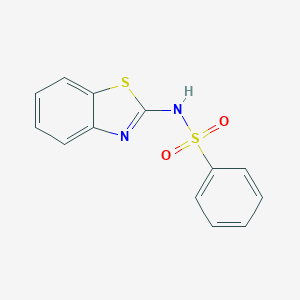

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c16-19(17,10-6-2-1-3-7-10)15-13-14-11-8-4-5-9-12(11)18-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOELFPSLJIQWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339284 | |

| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13068-60-5 | |

| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole and sulfonamide moieties are key pharmacophores, and their combination in this scaffold has led to the discovery of various biological activities, including antimicrobial and antidiabetic properties. This document will delve into the practical aspects of its synthesis, the rationale behind the chosen methodology, and a detailed analysis of the techniques used for its structural elucidation and purity assessment.

Introduction: The Significance of the Benzothiazole-Sulfonamide Scaffold

The fusion of a benzothiazole ring system with a benzenesulfonamide group creates a molecule with a unique electronic and structural profile. The benzothiazole core, a bicyclic system containing both sulfur and nitrogen, is a privileged scaffold in drug discovery, known for its diverse pharmacological activities. Similarly, the sulfonamide group is a well-established pharmacophore present in a wide array of antibacterial, diuretic, and hypoglycemic agents. The combination of these two moieties in this compound results in a compound with potential for a broad spectrum of biological applications, making its efficient synthesis and thorough characterization a crucial endeavor for researchers in the field.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between 2-aminobenzothiazole and benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction, thereby driving the equilibrium towards the product.

Experimental Protocol:

Materials:

-

2-Aminobenzothiazole

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1 equivalent) in an anhydrous solvent.

-

Addition of Base: Add pyridine (1.5-2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a catalyst and an acid scavenger.

-

Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture. The addition should be done dropwise to control the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-aminobenzothiazole) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl solution (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial as benzenesulfonyl chloride is highly reactive towards water, which would lead to the formation of benzenesulfonic acid and reduce the yield of the desired product.

-

Choice of Base: Pyridine is a commonly used base for this reaction due to its ability to effectively neutralize the HCl produced and its good solvent properties for the reactants. Other tertiary amines can also be employed.

-

Stoichiometry: A slight excess of benzenesulfonyl chloride is often used to ensure complete conversion of the limiting reactant, 2-aminobenzothiazole.

-

Purification: Column chromatography is the preferred method for purification to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound.

Reactants [label="2-Aminobenzothiazole +\nBenzenesulfonyl Chloride"]; Reaction [label="Reaction in\nPyridine/Anhydrous Solvent", shape=ellipse, fillcolor="#FBBC05"]; Workup [label="Aqueous Work-up\n(HCl, NaHCO3, Brine)"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Synthetic workflow for this compound.

Characterization of this compound: A Multi-technique Approach

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the benzothiazole and benzenesulfonyl moieties. The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment and connectivity. The proton attached to the sulfonamide nitrogen may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon-13 NMR spectrum will display signals for all the unique carbon atoms in the molecule. The chemical shifts of the carbons in the benzothiazole and benzene rings, as well as the carbonyl carbon (if applicable in derivatives), are characteristic and aid in confirming the structure.

Table 1: Predicted Spectroscopic Data for this compound [1]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets) in the range of δ 7.0-8.5 ppm. A broad singlet for the N-H proton of the sulfonamide group. |

| ¹³C NMR | Aromatic carbon signals in the range of δ 110-150 ppm. The C=N carbon of the benzothiazole ring will appear at a lower field. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), S=O stretching of the sulfonamide group (asymmetric and symmetric stretching around 1350 and 1160 cm⁻¹, respectively), and C=N stretching of the benzothiazole ring (around 1620 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the N-H, S=O, and C=N bonds, as indicated in Table 1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The mass spectrum will show a molecular ion peak corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula with high accuracy.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N, S) in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the proposed molecular formula.

SynthesizedProduct [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; EA [label="Elemental Analysis"]; StructuralConfirmation [label="Structural Confirmation\n&\nPurity Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

SynthesizedProduct -> NMR; SynthesizedProduct -> IR; SynthesizedProduct -> MS; SynthesizedProduct -> EA; NMR -> StructuralConfirmation; IR -> StructuralConfirmation; MS -> StructuralConfirmation; EA -> StructuralConfirmation; }

Workflow for the characterization of the synthesized compound.

Biological Significance and Future Directions

This compound and its derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antidiabetic properties.[2] The presence of the sulfonamide group, a known inhibitor of dihydropteroate synthase in bacteria, and the versatile benzothiazole core contribute to this broad-spectrum activity.

Further research in this area could focus on:

-

Lead Optimization: Synthesizing and screening a library of derivatives to improve potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms by which these compounds exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more effective compounds.

The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound and its analogs in the development of new therapeutic agents.

References

- BenchChem. Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide: A.

-

Bhusari KP, Amnerkar ND, Khedekar PB, Kale MK, Bhole RP. Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry. 2008;1(2):53-58. Available from: [Link]

-

Patel RV, Patel JK, Kumari P, Rajani DP, Chikhalia KH. Synthesis of possible anti-cancer and anti-mycobacterial fluoro substituted sulphonamide benzothiazoles comprising potent thiazolidinone. ResearchGate. 2012. Available from: [Link]

-

Festus C, Ezeokonkwo MA, Chidiebere N, Ukwueze SE, Echezona AC. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. 2019;7. Available from: [Link]

-

Turan-Zitouni G, Kaplancikli ZA, Erol K, Kiliç FS. Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Archiv der Pharmazie. 2005;338(2-3):96-100. Available from: [Link]

Sources

physicochemical properties of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

A deep dive into the physicochemical characteristics of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, a molecule of significant interest to researchers in drug discovery and materials science.

Introduction: The this compound Scaffold

This compound (CAS No. 13068-60-5) is a heterocyclic compound featuring a benzothiazole ring system linked to a benzenesulfonamide group. This molecular architecture is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antidiabetic and antimicrobial properties. The unique electronic and structural features of this scaffold make it a versatile platform for the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and structural characteristics, drawing upon experimental data from closely related analogs where direct data for the parent compound is not available.

Molecular and Physicochemical Properties

A summary of the key is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O₂S₂ | |

| Molecular Weight | 290.36 g/mol | |

| CAS Number | 13068-60-5 | |

| Topological Polar Surface Area (TPSA) | 95.7 Ų | |

| Predicted logP | 3.0971 |

Melting Point: While a specific melting point for the unsubstituted parent compound is not definitively reported in the reviewed literature, its derivatives exhibit a range of melting points depending on the nature and position of substituents. For instance, halogenated derivatives such as the 4-fluoro, 4-chloro, and 4-bromo analogs of the related N'-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide have melting points of 110-112 °C, 172-174 °C, and 172-174 °C, respectively.

Synthesis and Purification

The synthesis of this compound and its derivatives is typically achieved through the condensation of a 2-aminobenzothiazole with a corresponding benzenesulfonyl chloride.

Diagram of the General Synthetic Route:

The Multifaceted Biological Activities of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the fusion of pharmacologically active moieties into a single molecular entity represents a powerful strategy for the development of novel therapeutic agents. The N-(1,3-Benzothiazol-2-yl)benzenesulfonamide scaffold is a quintessential example of this approach, marrying the biological versatility of the benzothiazole ring with the well-established therapeutic properties of the sulfonamide group.[1][2][3] Benzothiazole, a bicyclic heterocyclic compound, is an integral component of numerous natural and synthetic molecules exhibiting a wide array of biological effects, including antimicrobial, antitumor, and anti-inflammatory activities.[3][4][5] Similarly, the sulfonamide moiety is a cornerstone in drug design, famously associated with the first generation of antibiotics and continuing to find applications as diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.[4][6][7] This guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies underpinning their evaluation.

Antimicrobial Activity: A Renewed Offensive Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This compound derivatives have emerged as a promising class of antimicrobial agents, demonstrating significant activity against a spectrum of bacteria and fungi.[8]

Mechanism of Action: Targeting Dihydropteroate Synthase (DHPS)

A primary mechanism underlying the antibacterial action of these sulfonamide derivatives is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[4] This pathway is essential for the production of nucleic acids and certain amino acids. By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt folate metabolism, leading to bacteriostasis.[4]

Caption: Inhibition of carbonic anhydrase IX in the tumor microenvironment.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against human cancer cell lines.

| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | 4-Chloro | MCF-7 (Breast) | 9.2 | [9] |

| 4b | 2,5-Dichloro | HepG2 (Liver) | 8.0 | [9] |

| 5a | Pyridine-containing | HCT-116 (Colorectal) | 7.9 | [9] |

| 6a | 3,4-Dichloroaniline | MCF-7 (Breast) | 3.9 | [10] |

Note: This table is a representative summary. For comprehensive data, refer to the cited literature.

Other Notable Biological Activities

Beyond their antimicrobial and anticancer properties, this compound derivatives have demonstrated potential in other therapeutic areas:

-

Anti-inflammatory Activity: Certain derivatives have shown the ability to inhibit carrageenan-induced rat paw edema, indicating potential anti-inflammatory effects. [7]* Antidiabetic Activity: Some compounds have been evaluated for their in vivo antidiabetic activity and have shown a significant lowering of plasma glucose levels, potentially through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [11]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves the condensation of 2-aminobenzothiazole with a substituted benzenesulfonyl chloride.

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-aminobenzothiazole in a suitable solvent, such as pyridine.

-

Addition: Slowly add the appropriately substituted benzenesulfonyl chloride to the solution. The reaction is often carried out at room temperature or with gentle heating. [1]3. Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice or acidic water to precipitate the crude product.

-

Purification: Filter the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography. [1]6. Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and determine its purity via elemental analysis. [1]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of the compounds on cancer cell lines. [12] Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a defined period (e.g., 48 or 72 hours). [12]3. MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [12]4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, with particularly compelling evidence for their potential as antimicrobial and anticancer drugs. The well-defined mechanisms of action, such as the inhibition of DHPS and carbonic anhydrases, provide a solid foundation for rational drug design and optimization.

Future research should focus on expanding the chemical diversity of these derivatives through targeted synthesis to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and in vivo efficacy studies are crucial next steps in translating these promising compounds from the laboratory to the clinic. The continued exploration of this privileged scaffold holds significant potential for addressing unmet medical needs in infectious diseases and oncology.

References

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

- Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1, 3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58.

- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Biomolecular Structure and Dynamics, 41(12), 5225-5261.

- Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1158-1167.

- Ikpa, C. B. C., Onoja, S. O., & Okwaraji, A. O. (2020). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. Acta Chemica Malaysia, 4(2), 55-59.

- Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. (2023). Biotechnology and Applied Biochemistry, 70(6), 2351-2358.

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). ChemistrySelect, 4(34), 10037-10043.

- Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4529-4539.

- 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2171923.

- Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. (2009). Bioorganic & Medicinal Chemistry, 17(10), 3563-3570.

- Benzothiazole derivatives as anticancer agents. (2018). Archiv der Pharmazie, 351(11), e1800185.

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks, 14(3), 349-362.

- Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ARKIVOC, 2009(6), 89-102.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(44), 27431-27449.

- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2019). Scientific Reports, 9, 1074.

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2017). Mini-Reviews in Medicinal Chemistry, 17(12), 1134-1164.

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal, 24, 60-81.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(44), 27431-27449.

- Nam, N. H., et al. (2010). Synthesis and bioactivities of some benzothiazole derivatives. Part 7. N-(Benzothiazol-2-yl)-4-nitrobezensulfonamide and derivatives. Tap Chi Hoa Hoc, 48(4B), 229-233.

- Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. (2017).

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2022). Scientific Reports, 12, 17822.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2015). Molecules, 20(8), 13586-13637.

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal, 24, 60-81.

- Abrol, S., Bodla, R. B., & Goswami, C. (2019). A comprehensive review on benzothiazole derivatives for their biological activities. International Journal of Pharmaceutical Sciences and Research, 10(7), 3196-3209.

- Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2025). Molecules, 30(14), 2937.

-

Schematic representation of structure-activity relationship for the 27–46 series. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2019). Molecules, 24(20), 3732.

- N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide: crystal structure, Hirshfeld surface analysis and computational chemistry. (2019).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. ijpsr.com [ijpsr.com]

- 4. mdpi.com [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

N-(1,3-Benzothiazol-2-yl)benzenesulfonamide structural analysis and elucidation

An In-depth Technical Guide to the Structural Analysis and Elucidation of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide

Abstract

This compound is a molecule of significant interest within medicinal chemistry, belonging to a class of compounds investigated for diverse pharmacological activities. Its structure, which marries a benzothiazole heterocycle with a benzenesulfonamide moiety, necessitates a rigorous and multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive, in-depth exploration of the essential spectroscopic and crystallographic techniques required for its complete structural elucidation. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound analytical workflow. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction, presenting an integrated strategy for confirming the molecule's constitution, connectivity, and conformation.

Molecular Structure and Analytical Strategy

The foundational step in any analytical endeavor is understanding the target structure. This compound comprises two key aromatic systems linked by a sulfonamide bridge. The unique electronic environments of the benzothiazole and benzene rings, coupled with the linking N-H proton, provide distinct spectroscopic handles for analysis.

A robust analytical strategy does not rely on a single technique but integrates data from multiple orthogonal methods. This ensures that the limitations of one technique are compensated for by the strengths of another, leading to a definitive and validated structural assignment.

Figure 1: A comprehensive workflow for structural elucidation, integrating multiple analytical techniques to validate the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, proximity, and coupling of atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

Expertise & Rationale: The ¹H NMR spectrum provides the first high-resolution map of the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment. Protons on aromatic rings are deshielded and appear downfield (higher δ), while the sulfonamide N-H proton is exchangeable and its position can be concentration-dependent.

Expected Spectral Features:

-

Aromatic Protons (δ 7.0-8.5 ppm): The spectrum will show complex multiplets corresponding to the eight aromatic protons. The four protons on the benzothiazole ring and the four on the benzenesulfonamide ring will have distinct patterns based on their substitution and coupling with neighbors. For instance, the protons ortho to the sulfonyl group are typically the most deshielded.

-

Sulfonamide Proton (N-H, δ > 10 ppm): This proton is acidic and often appears as a broad singlet far downfield. Its signal will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.

¹³C NMR Spectroscopy: Carbon Backbone Identification

Expertise & Rationale: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. While ¹³C has a low natural abundance, techniques like proton decoupling provide a clean spectrum with single lines for each carbon, simplifying the analysis of the carbon framework.

Expected Spectral Features:

-

Aromatic Carbons (δ 110-155 ppm): The spectrum will contain numerous signals in this region. Carbons directly attached to heteroatoms (N, S) or the sulfonyl group will be shifted further downfield.

-

Benzothiazole C2 Carbon (δ > 155 ppm): The C2 carbon, bonded to two nitrogen atoms (one in the ring, one exocyclic), is highly deshielded and serves as a key diagnostic signal, often appearing around 160-165 ppm.

2D NMR: Unambiguous Connectivity Confirmation

Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR experiments like HSQC and HMBC build the complete picture by revealing connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, definitively assigning carbon signals based on their known proton partners.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of connectivity mapping. It reveals correlations between protons and carbons that are two or three bonds away. The key correlation to confirm the entire structure is between the N-H proton and the C2 carbon of the benzothiazole ring and the C1' carbon of the benzenesulfonamide ring.

Figure 2: Key HMBC correlations confirming the link between the benzothiazole and benzenesulfonamide moieties.

Table 1: Predicted NMR Chemical Shifts

| Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |

| Benzene-SO₂ (ortho) | 8.0 - 8.2 | 135 - 140 | Deshielded by anisotropic and electron-withdrawing effects of the SO₂ group. |

| Benzene-SO₂ (meta) | 7.5 - 7.7 | 128 - 130 | Less affected by the SO₂ group. |

| Benzene-SO₂ (para) | 7.6 - 7.8 | 132 - 135 | Unique chemical environment. |

| Benzothiazole (H4/H7) | 7.8 - 8.0 | 125 - 128 | Part of the fused benzene ring system. |

| Benzothiazole (H5/H6) | 7.3 - 7.5 | 122 - 125 | Less deshielded protons of the fused benzene ring. |

| N-H (Sulfonamide) | > 10 (broad) | N/A | Acidic proton, hydrogen-bonded, D₂O exchangeable. |

| C2 (Benzothiazole) | N/A | 160 - 165 | Guanidinic-like carbon, highly deshielded by two adjacent nitrogen atoms. |

| C=S (ipso-C) | N/A | 150 - 155 | Quaternary carbon in a unique electronic environment. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like N-H).

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Note the chemical shifts, integration values, and multiplicity of all signals.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the disappearance of the N-H signal.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals.

-

2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish ¹J(CH) and ⁿJ(CH) (n=2,3) correlations, respectively.

-

Data Processing & Interpretation: Process all spectra using appropriate software. Use the HMBC data to piece together the molecular fragments and confirm the final connectivity.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Rationale: MS provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically < 5 ppm) to predict the elemental composition.

Molecular Ion Peak and Isotopic Pattern

This compound has a molecular formula of C₁₃H₁₀N₂O₂S₂.

-

Monoisotopic Mass: 302.0187 g/mol .

-

Expected Ion: In electrospray ionization (ESI), it is likely to be observed as the protonated molecule [M+H]⁺ at m/z 303.0260 or the sodiated adduct [M+Na]⁺ at m/z 325.0079.

-

Isotopic Pattern: The presence of two sulfur atoms will result in a characteristic M+2 peak with a higher-than-usual intensity (~9% of the monoisotopic peak), providing strong evidence for the sulfur count.

Fragmentation Analysis

Trustworthiness & Self-Validation: Tandem MS (MS/MS) experiments provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern serves as a molecular fingerprint and helps validate the proposed structure. Key expected fragmentations include:

-

Cleavage of the S-N bond.

-

Loss of SO₂.

-

Fragmentation of the benzothiazole ring.

Table 2: Key Mass Spectrometry Data

| Ion Species | Calculated m/z | Technique | Information Provided |

| [M+H]⁺ | 303.0260 | ESI-HRMS | Confirms molecular weight and elemental composition. |

| [M+Na]⁺ | 325.0079 | ESI-HRMS | Common adduct, further confirms molecular weight. |

| [C₇H₅N₂S]⁺ | 149.0195 | MS/MS | Fragment corresponding to the 2-aminobenzothiazole moiety. |

| [C₆H₅SO₂]⁺ | 141.0008 | MS/MS | Fragment corresponding to the benzenesulfonyl moiety. |

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Full Scan Acquisition: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ and/or [M+Na]⁺ ions.

-

MS/MS Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum to observe the fragmentation pattern.

-

Data Analysis: Compare the exact measured mass to the calculated mass to confirm the elemental formula. Analyze the fragmentation pattern to validate the connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expected Spectral Features: The FTIR spectrum provides a diagnostic fingerprint confirming the presence of the key sulfonamide and aromatic components.

-

N-H Stretch (3200-3300 cm⁻¹): A sharp to moderately broad peak in this region is characteristic of the N-H bond in the sulfonamide.

-

Aromatic C-H Stretch (> 3000 cm⁻¹): Peaks just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.

-

C=N and C=C Stretches (1500-1600 cm⁻¹): Multiple sharp peaks in this region are characteristic of the aromatic rings and the C=N bond within the benzothiazole system.

-

Asymmetric & Symmetric SO₂ Stretches (1320-1370 cm⁻¹ and 1140-1180 cm⁻¹): Two strong, distinct peaks are the hallmark of the sulfonyl group (S=O) and are highly reliable for confirming the presence of the sulfonamide.

Table 3: Characteristic FTIR Absorption Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3300 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| C=N / C=C | Ring Stretching | 1500 - 1600 | Strong |

| SO₂ | Asymmetric Stretching | 1320 - 1370 | Strong |

| SO₂ | Symmetric Stretching | 1140 - 1180 | Strong |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal must be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify the key absorption bands and compare them with known values to confirm the presence of the expected functional groups.

Single-Crystal X-ray Diffraction: The Definitive Structure

Expertise & Rationale: While spectroscopic methods provide compelling evidence for connectivity in solution or bulk, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule as it exists in the solid state. It is the gold standard for structural determination, yielding precise bond lengths, bond angles, and conformational details.

Expected Insights:

-

Unambiguous Connectivity: Direct visualization of the atomic arrangement, confirming the N-S bond.

-

Conformation: Determination of the torsion angles, particularly around the S-N bond, which defines the relative orientation of the two aromatic systems.

-

Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, identifying hydrogen bonds (e.g., involving the N-H proton and a sulfonyl oxygen of a neighboring molecule) and π-π stacking interactions.

Experimental Protocol: Single-Crystal Growth and Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and subjected to a beam of monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data, resulting in the final, precise 3D structure.

Conclusion: An Integrated and Self-Validating Approach

The structural elucidation of this compound is a quintessential example of modern analytical chemistry, requiring the synergistic application of multiple techniques. The process begins with MS to confirm the molecular formula and FTIR to rapidly identify key functional groups. It then moves to a detailed NMR analysis, where 1D and 2D experiments meticulously map the atomic connectivity. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure. Each step in this workflow validates the others, providing the high degree of confidence required for advancing molecules in research and drug development pipelines.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

-

Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer-Verlag. [Link]

-

University of Arizona. (n.d.). Isotope Abundance. Department of Chemistry and Biochemistry. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

An In-Depth Technical Guide to the Therapeutic Targeting of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide Scaffolds

Abstract

The N-(1,3-Benzothiazol-2-yl)benzenesulfonamide scaffold represents a privileged chemical structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the key therapeutic targets associated with this scaffold and its derivatives. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and explore the translational potential of these compounds in various disease contexts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of benzothiazole-based sulfonamides.

Introduction: The Versatility of the Benzothiazole Sulfonamide Core

The benzothiazole ring, a bicyclic system containing a benzene ring fused to a thiazole ring, is a cornerstone of many pharmacologically active compounds.[1][2][3] When coupled with a benzenesulfonamide moiety, the resulting this compound structure gives rise to a class of molecules with diverse and potent biological effects. These range from metabolic regulation and cardiovascular protection to antimicrobial and anticancer activities.[1][4] This guide will systematically explore the most well-validated and emerging therapeutic targets of this versatile scaffold.

Metabolic Modulation: Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) for Antidiabetic Therapy

A significant body of research has identified derivatives of this compound as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][5] This enzyme plays a crucial role in glucocorticoid metabolism, and its inhibition is a promising strategy for the treatment of type 2 diabetes and metabolic syndrome.

Mechanism of Action and Therapeutic Rationale

11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol, a potent glucocorticoid.[4][5] Overactivity of this enzyme in adipose and hepatic tissues leads to elevated local cortisol levels, which can contribute to insulin resistance, hyperglycemia, and dyslipidemia. By inhibiting 11β-HSD1, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives can effectively lower intracellular cortisol concentrations, thereby improving insulin sensitivity and glucose metabolism.[5]

Molecular Interactions and Structure-Activity Relationships (SAR)

Docking studies have revealed that these benzothiazole sulfonamides likely interact with the catalytic residues of 11β-HSD1.[4][5] The sulfonamide group is predicted to form key hydrogen bonds within the active site, while the benzothiazole and substituted benzene rings engage in hydrophobic and van der Waals interactions. Structure-activity relationship studies have indicated that substitutions at the 6-position of the benzothiazole ring and on the benzenesulfonamide phenyl ring can significantly modulate inhibitory potency.[5]

Experimental Workflow for 11β-HSD1 Inhibition

The following workflow outlines the key steps in identifying and characterizing 11β-HSD1 inhibitors based on the this compound scaffold.

Caption: A streamlined workflow for the evaluation of 11β-HSD1 inhibitors.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Activity

This protocol provides a robust method for high-throughput screening of 11β-HSD1 inhibitors.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

Cortisone substrate

-

NADPH cofactor

-

Anti-cortisol antibody labeled with a fluorescent donor (e.g., terbium cryptate)

-

Cortisol-d2 tracer labeled with a fluorescent acceptor (e.g., d2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 4 mM EDTA, 2 mM MgCl2, 0.1% BSA)

-

Test compounds (this compound derivatives)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add 2 µL of each compound dilution.

-

Add 4 µL of a solution containing the 11β-HSD1 enzyme and NADPH in assay buffer.

-

Initiate the enzymatic reaction by adding 4 µL of the cortisone substrate.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding 5 µL of the HTRF detection reagents (anti-cortisol antibody and cortisol-d2 tracer).

-

Incubate at room temperature for 1 hour to allow for antibody-antigen binding.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cardiovascular Protection: Upregulation of ABCA1 for Atherosclerosis Treatment

Derivatives of this compound have emerged as novel upregulators of ATP-binding cassette transporter A1 (ABCA1) expression.[6] This discovery opens up a promising avenue for the development of new therapies for atherosclerosis, a major underlying cause of cardiovascular disease.

Mechanism of Action and Therapeutic Rationale

ABCA1 is a crucial membrane transporter that facilitates the efflux of cholesterol from macrophages to apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL).[6] This process, known as reverse cholesterol transport, is a key mechanism for preventing the accumulation of cholesterol in the arterial wall and the formation of atherosclerotic plaques. By increasing the expression of ABCA1, N-benzothiazolyl-2-benzenesulfonamides can enhance cholesterol efflux and potentially halt or even reverse the progression of atherosclerosis.[6]

Signaling Pathways and Molecular Targets

The precise mechanism by which these compounds upregulate ABCA1 is an active area of investigation. It is hypothesized that they may act on nuclear receptors, such as the Liver X Receptor (LXR), which is a known master regulator of ABCA1 transcription. Further research is needed to fully elucidate the signaling cascade involved.

Caption: Proposed signaling pathway for ABCA1 upregulation by N-benzothiazolyl-2-benzenesulfonamides.

Experimental Workflow for Assessing ABCA1 Upregulation and Cholesterol Efflux

This workflow details the experimental steps to validate the pro-cholesterol efflux activity of the lead compounds.

| Step | Experiment | Purpose | Key Readouts |

| 1 | Quantitative PCR (qPCR) | To measure the effect of compounds on ABCA1 mRNA expression in macrophages (e.g., RAW264.7 or THP-1 cells). | Fold change in ABCA1 mRNA levels. |

| 2 | Western Blotting | To determine the impact of compounds on ABCA1 protein levels. | Relative ABCA1 protein expression. |

| 3 | Cholesterol Efflux Assay | To functionally assess the ability of compounds to promote cholesterol efflux from macrophages to ApoA-I. | Percentage of cholesterol efflux. |

| 4 | Foam Cell Formation Assay | To evaluate the ability of compounds to prevent the formation of lipid-laden foam cells, a hallmark of atherosclerosis. | Quantification of intracellular lipid accumulation. |

Detailed Protocol: Cholesterol Efflux Assay

This protocol describes a common method to measure the functional activity of ABCA1.

Materials:

-

Macrophage cell line (e.g., J774 or RAW264.7)

-

[3H]-cholesterol

-

ApoA-I

-

Test compounds

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Scintillation fluid and counter

Procedure:

-

Seed macrophages in a 24-well plate and allow them to adhere overnight.

-

Label the cells with [3H]-cholesterol in serum-containing medium for 24 hours.

-

Equilibrate the labeled cells in serum-free medium for 18-24 hours to allow for intracellular cholesterol pool equilibration.

-

Treat the cells with the test compounds for 12-24 hours to induce ABCA1 expression.

-

Initiate cholesterol efflux by adding serum-free medium containing ApoA-I (typically 10 µg/mL).

-

Incubate for 4-6 hours.

-

Collect the medium (effluxed cholesterol) and lyse the cells (retained cholesterol).

-

Quantify the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cell lysate)) x 100.

Emerging Therapeutic Arenas: Anticancer and Antimicrobial Applications

The benzothiazole scaffold is a recurring motif in compounds with demonstrated anticancer and antimicrobial properties.[1][2] While specific N-(1,3-Benzothiazol-2-yl)benzenesulfonamides are still under investigation for these applications, the broader class of compounds shows significant promise.

Anticancer Potential

Benzothiazole derivatives have been shown to exert anticancer effects through various mechanisms, including:

-

Inhibition of protein kinases: Many kinases that are dysregulated in cancer contain binding pockets that can accommodate the benzothiazole scaffold.

-

Induction of apoptosis: Some compounds have been shown to trigger programmed cell death in cancer cells.

-

Disruption of microtubule dynamics: Similar to other anticancer agents, some benzothiazoles can interfere with cell division by targeting microtubules.

-

Interaction with DNA: Certain derivatives have been found to bind to DNA, leading to cell cycle arrest and cell death.[7]

Further research is warranted to identify specific protein targets of N-(1,3-Benzothiazol-2-yl)benzenesulfonamides in cancer cells.

Antimicrobial Activity

The antimicrobial activity of benzothiazole sulfonamides has been demonstrated against a range of pathogens, including bacteria and fungi.[8] The proposed mechanisms of action are diverse and may involve:

-

Inhibition of essential enzymes: These compounds may target enzymes that are critical for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of cell membrane integrity: Some derivatives may interfere with the microbial cell membrane, leading to leakage of cellular contents and cell death.

The development of N-(1,3-Benzothiazol-2-yl)benzenesulfonamides as antimicrobial agents will require the identification of their specific microbial targets and a thorough evaluation of their efficacy and safety profiles.

Conclusion and Future Directions

The this compound scaffold is a rich source of therapeutic innovation. The well-established roles of its derivatives as inhibitors of 11β-HSD1 and upregulators of ABCA1 provide a solid foundation for the development of novel treatments for metabolic and cardiovascular diseases. Furthermore, the emerging evidence of their anticancer and antimicrobial activities suggests that the full therapeutic potential of this chemical class is yet to be fully realized.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying the diverse biological activities of these compounds.

-

Optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties.

-

Conducting comprehensive preclinical and clinical studies to validate the therapeutic efficacy and safety of the most promising candidates.

By continuing to explore the therapeutic targets of N-(1,3-Benzothiazol-2-yl)benzenesulfonamides, the scientific community can unlock new strategies for combating a wide range of human diseases.

References

- Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58.

- El-Sayed, M. A., et al. (2012). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Medicinal Chemistry Research, 21(9), 2415-2422.

- Husain, A., et al. (2016). Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides.

- MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)

- Nam, N. H., et al. (2010). Synthesis and bioactivities of some benzothiazole derivatives. Part 7. N-(Benzothiazol-2-yl)-4-nitrobezensulfonamide and derivatives.

- Bhusari, K. P., et al. (2015). Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives.

- MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)

- Al-Ostoot, F. H., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.

- Wang, Y., et al. (2019).

- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 214-222.

- MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- MDPI. (n.d.).

- ResearchGate. (n.d.). Common names and therapeutic applications of the 1,3-benzothiazole drugs included in DrugBank.

- PubChem. (n.d.). N,N-diethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide. PubChem.

- ResearchGate. (n.d.). N-benzoylated benzenesulphonamide derivatives (17a–f).

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of N-benzothiazolyl-2-benzenesulfonamides as novel ABCA1 expression upregulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthetic Exploration of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide: A Technical Guide for Drug Development Professionals

Abstract

The N-(1,3-Benzothiazol-2-yl)benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of the discovery and synthetic development of this compound and its derivatives. We will explore the foundational synthetic methodologies, delve into the rationale behind experimental choices, and present detailed protocols for key reactions. Furthermore, this guide will elucidate the mechanistic basis of the observed biological activities, with a focus on its roles as an anticancer and antidiabetic agent through the inhibition of carbonic anhydrases and 11β-hydroxysteroid dehydrogenase type 1, respectively. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of benzothiazole-based therapeutics.

Introduction: The Rise of a Privileged Scaffold

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets. When coupled with a benzenesulfonamide moiety, the resulting this compound framework exhibits a remarkable versatility, leading to the discovery of potent inhibitors for a range of enzymes implicated in human diseases.

Early investigations into this scaffold were largely driven by the well-established antibacterial properties of sulfonamides.[2] However, contemporary research has unveiled a much broader therapeutic potential, including significant anticancer and antidiabetic activities.[3][4][5] This guide will navigate the key milestones in the discovery and development of this compound, providing a technical narrative for its synthesis and biological characterization.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound and its derivatives primarily revolves around the N-sulfonylation of 2-aminobenzothiazole. This seemingly straightforward reaction is influenced by a variety of factors, including the choice of solvent, base, and reaction conditions. Understanding the interplay of these elements is crucial for optimizing yield and purity.

Core Synthesis: N-Sulfonylation of 2-Aminobenzothiazole

The most common and direct route to the title compound involves the reaction of 2-aminobenzothiazole with a substituted benzenesulfonyl chloride.

General Reaction Scheme:

Caption: General Synthetic Route to this compound.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent plays a pivotal role in the reaction's efficiency. Pyridine is often employed as both a solvent and a base.[6] Its basic nature neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Furthermore, its ability to dissolve both reactants facilitates a homogenous reaction mixture. Acetone is another common solvent, particularly when a milder base like sodium acetate is used.[7] Water has also been utilized as a green and cost-effective solvent, often in the presence of a phase-transfer catalyst or with water-soluble reagents.[7]

-

Base Selection: The primary role of the base is to act as a scavenger for the HCl produced. Pyridine is a classic choice due to its dual role as a solvent and its moderate basicity, which is sufficient to deprotonate the amine without causing unwanted side reactions.[6] Weaker bases like sodium acetate can also be effective, particularly at elevated temperatures.[7] The selection of the base can influence the reaction rate and the formation of byproducts.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the synthesis of the parent compound.

Materials:

-

2-Aminobenzothiazole

-

Benzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and then with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the solid again with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Dry the purified product in a vacuum oven.

Characterization and Data Presentation

The structural elucidation and purity assessment of this compound and its derivatives are typically achieved through a combination of spectroscopic techniques and physical property measurements.

Spectroscopic and Physical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzothiazole and benzene rings, as well as a downfield signal for the sulfonamide N-H proton.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the N-H stretch, S=O stretches (asymmetric and symmetric), and C=N stretch of the thiazole ring are expected.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Melting Point (m.p.): The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity.

Comparative Data of this compound Derivatives

The following table summarizes the physical and selected spectral data for a series of this compound derivatives to facilitate comparison and structure-activity relationship (SAR) studies.

| Compound ID | R Group on Benzenesulfonamide | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) of SO₂NH | Reference |

| 1 | H | 85 | 198-200 | ~12.5 | [7] |

| 2 | 4-CH₃ | 88 | 210-212 | ~12.7 | [8] |

| 3 | 4-Cl | 82 | 215-217 | ~12.8 | [8] |

| 4 | 4-NO₂ | 75 | 225-227 | ~13.0 | [7] |

| 5 | 4-OCH₃ | 80 | 190-192 | ~12.6 | [8] |

Mechanism of Action and Biological Targets

The therapeutic potential of this compound derivatives stems from their ability to selectively inhibit key enzymes involved in disease pathogenesis.

Anticancer Activity via Carbonic Anhydrase Inhibition

Several this compound derivatives have demonstrated potent anticancer activity, which is primarily attributed to their inhibition of carbonic anhydrases (CAs).[9][10] CAs, particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in maintaining the pH balance in the tumor microenvironment.[11] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, these enzymes contribute to the acidification of the extracellular space, which promotes tumor growth, invasion, and metastasis.

Mechanism of Inhibition:

The sulfonamide moiety is a key pharmacophore for CA inhibition. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO₂ hydration reaction.[7][12] This strong interaction effectively blocks the enzyme's catalytic activity.

Caption: Inhibition of 11β-HSD1 by this compound.

Structure-Activity Relationship (SAR) Insights

The extensive derivatization of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

-

Substituents on the Benzenesulfonamide Ring: The nature and position of substituents on the benzenesulfonamide ring significantly influence both potency and selectivity. For carbonic anhydrase inhibition, electron-withdrawing groups can enhance binding affinity. In the context of 11β-HSD1 inhibition, both electron-donating and electron-withdrawing groups have been shown to be effective, suggesting a more complex binding interaction. [4]

-

Modifications of the Benzothiazole Ring: Substitution on the benzothiazole ring can also modulate activity. For instance, the introduction of small alkyl or halogen groups at the 6-position has been explored to fine-tune the pharmacological profile. [3]

Conclusion and Future Directions

The this compound scaffold represents a highly successful platform for the design of novel therapeutic agents. Its synthetic accessibility and the rich structure-activity relationships that have been established make it an attractive starting point for further drug discovery efforts. Future research in this area will likely focus on:

-

Optimization of Selectivity: Designing derivatives with enhanced selectivity for specific enzyme isoforms to minimize off-target effects.

-

Exploration of New Therapeutic Areas: Investigating the potential of this scaffold against other disease targets.

-

Development of Advanced Drug Delivery Systems: Formulating these compounds to improve their pharmacokinetic and pharmacodynamic properties.

This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. The information presented herein is intended to empower researchers and drug development professionals to further unlock the therapeutic potential of this remarkable class of compounds.

References

-

Bhusari, K. P., Amnerkar, N. D., Khedekar, P. B., Kale, M. K., & Bhole, R. P. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58. [Link]

-

Moreno-Díaz, H., Villalobos-Molina, R., Ortiz-Andrade, R., Díaz-Coutiño, D., Medina-Franco, J. L., Webster, S. P., ... & Navarrete-Vázquez, G. (2008). Antidiabetic activity of N-(6-substituted-1, 3-benzothiazol-2-yl) benzenesulfonamides. Bioorganic & medicinal chemistry letters, 18(9), 2871-2877. [Link]

-

Chapman, K., Holmes, M., & Seckl, J. (2013). 11β-hydroxysteroid dehydrogenases: evolution of a key node in the glucocorticoid-signalling network. The Journal of endocrinology, 217(1), R13. [Link]

-

Moreno-Díaz, H., Villalobos-Molina, R., Ortiz-Andrade, R., Díaz-Coutiño, D., Medina-Franco, J. L., Webster, S. P., ... & Navarrete-Vázquez, G. (2008). Antidiabetic activity of N-(6-substituted-1, 3-benzothiazol-2-yl) benzenesulfonamides. Bioorganic & medicinal chemistry letters, 18(9), 2871-2877. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181. [Link]

-

Seckl, J. R., & Walker, B. R. (2001). 11β-hydroxysteroid dehydrogenase type 1-a tissue-specific amplifier of glucocorticoid action. Endocrinology, 142(4), 1371-1376. [Link]

-

Tomlinson, J. W., Walker, E. A., Bujalska, I. J., Draper, N., Lavery, G. G., Cooper, M. S., ... & Stewart, P. M. (2004). 11β-hydroxysteroid dehydrogenase type 1: a tissue-specific regulator of glucocorticoid response. Endocrine reviews, 25(5), 831-866. [Link]

-

Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole-and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12513. [Link]

-

Suman, & Sharma, P. (2022). Benzothiazole derivatives as anticancer agents. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-218. [Link]

-

Imming, P., Sinning, C., & Meyer, A. (2006). Drugs, their targets and the nature and number of drug targets. Nature reviews Drug discovery, 5(10), 821-834. [Link]

-

Ibrahim, D. A., El-awady, H., Ghorab, M. M., & Radwan, A. A. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & medicinal chemistry, 23(15), 4989-4999. [Link]

-

Yurttas, L., Gurdal, E. E., & Yilmaz, B. (2013). Benzothiazole derivatives as anticancer agents. Mini reviews in medicinal chemistry, 13(10), 1433-1444. [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC advances, 11(48), 30141-30156. [Link]

Sources

- 1. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. eurjchem.com [eurjchem.com]

- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unlocking a New Therapeutic Avenue: A Technical Guide to the Antidiabetic Properties of N-(1,3-benzothiazol-2-yl)benzenesulfonamide Compounds

Abstract

Diabetes mellitus, a metabolic disorder of global significance, necessitates the continuous exploration of novel therapeutic agents. This technical guide delves into the promising antidiabetic potential of a distinct class of molecules: N-(1,3-benzothiazol-2-yl)benzenesulfonamide compounds. We will traverse the scientific landscape of these compounds, from their rational design and synthesis to their mechanistic underpinnings and preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive resource to facilitate further investigation and potential clinical translation of this promising scaffold. We will explore a key mechanism of action, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and provide detailed experimental protocols for in vitro and in vivo validation.

Introduction: The Rationale for Targeting 11β-HSD1 in Type 2 Diabetes

The global prevalence of type 2 diabetes (T2D) underscores the urgent need for innovative therapeutic strategies that address the multifaceted pathophysiology of the disease. While existing treatments are valuable, they are often associated with limitations, including side effects and a decline in efficacy over time. The this compound scaffold has emerged as a promising platform for the development of novel antidiabetic agents.[1]

A primary molecular target for this class of compounds is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid activity.[2][3] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, a potent glucocorticoid, within key metabolic tissues such as the liver and adipose tissue.[2][3] Overexpression of 11β-HSD1 in adipose tissue has been shown to induce a metabolic syndrome-like phenotype in animal models.[2] Consequently, the inhibition of 11β-HSD1 presents a compelling therapeutic strategy to ameliorate insulin resistance and improve glycemic control in T2D.[2][4]

This guide will provide a detailed exploration of the synthesis, mechanism of action, and preclinical evaluation of this compound compounds as 11β-HSD1 inhibitors for the potential treatment of type 2 diabetes.

Mechanism of Action: The 11β-HSD1 Signaling Pathway

The antidiabetic effect of this compound compounds is primarily attributed to their inhibitory action on the 11β-HSD1 enzyme. Understanding the signaling cascade initiated by 11β-HSD1 is paramount to appreciating the therapeutic potential of its inhibitors.

In individuals with insulin resistance and obesity, 11β-HSD1 activity is often elevated in adipose and hepatic tissues. This leads to an amplification of local cortisol levels, which in turn exacerbates insulin resistance through several mechanisms:

-

In the Liver: Cortisol stimulates gluconeogenesis, the production of glucose from non-carbohydrate sources, leading to increased hepatic glucose output and elevated blood glucose levels.[4]

-

In Adipose Tissue: Elevated cortisol levels promote adipocyte differentiation and lipid accumulation, contributing to visceral obesity. It also impairs insulin-stimulated glucose uptake in adipocytes.

-

In Muscle: Cortisol can induce protein catabolism and reduce glucose uptake, further contributing to hyperglycemia.

By inhibiting 11β-HSD1, this compound compounds effectively reduce the intracellular concentration of active cortisol in these key metabolic tissues. This leads to a cascade of beneficial downstream effects, including decreased hepatic glucose production, improved insulin sensitivity in peripheral tissues, and a reduction in adipogenesis.

Diagram: The 11β-HSD1 Signaling Pathway in Type 2 Diabetes

Caption: The inhibitory effect of this compound on the 11β-HSD1 pathway.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is a critical first step in the drug discovery process. The following is a generalized, step-by-step protocol for the synthesis of these compounds, which can be adapted based on the desired substitutions.

Experimental Protocol: General Synthesis

Step 1: Synthesis of 2-Aminobenzothiazole Precursors

The synthesis often begins with the appropriate substituted 2-aminobenzothiazole. For N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, the corresponding substituted 2-aminobenzothiazole is required.

Step 2: Sulfonylation of 2-Aminobenzothiazole

The core reaction involves the sulfonylation of the 2-aminobenzothiazole with a substituted benzenesulfonyl chloride.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of the appropriate 2-aminobenzothiazole in a suitable solvent such as pyridine or a mixture of an inert solvent and a base (e.g., dichloromethane and triethylamine).

-

Addition of Sulfonyl Chloride: To this solution, add 1.1 to 1.5 equivalents of the desired benzenesulfonyl chloride dropwise at 0 °C.

-